molecular formula C25H26N4O2 B11209725 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide

Cat. No.: B11209725
M. Wt: 414.5 g/mol
InChI Key: ZQQRRZWLUSKACK-UHFFFAOYSA-N
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Description

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-PHENYLPROPYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives

Preparation Methods

The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-PHENYLPROPYL)-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This method allows for the efficient synthesis of benzofuro[3,2-b]pyridine derivatives in high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-PHENYLPROPYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-PHENYLPROPYL)-3-PIPERIDINECARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-PHENYLPROPYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of certain enzymes or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-PHENYLPROPYL)-3-PIPERIDINECARBOXAMIDE can be compared with other benzofuro[3,2-d]pyrimidine derivatives. Similar compounds include:

These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-PHENYLPROPYL)-3-PIPERIDINECARBOXAMIDE lies in its specific chemical structure and the resulting biological properties.

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide

InChI

InChI=1S/C25H26N4O2/c30-25(26-14-6-10-18-8-2-1-3-9-18)19-11-7-15-29(16-19)24-23-22(27-17-28-24)20-12-4-5-13-21(20)31-23/h1-5,8-9,12-13,17,19H,6-7,10-11,14-16H2,(H,26,30)

InChI Key

ZQQRRZWLUSKACK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NCCCC5=CC=CC=C5

Origin of Product

United States

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